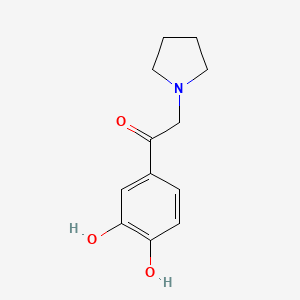
Acetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- is a synthetic organic compound that belongs to the class of acetophenones This compound is characterized by the presence of a pyrrolidine ring attached to the acetophenone structure, along with two hydroxyl groups at the 3’ and 4’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- can be achieved through several methods. One common approach involves the reaction of 2,4,6-trihydroxyacetophenone with pyrrolidine in methanol under reflux conditions. The reaction typically proceeds with an equimolar ratio of the reactants, resulting in the formation of the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Aplicaciones Científicas De Investigación
Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to modulate inflammatory responses and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dihydroxy-4-pyrrolidinyl-acetophenone: Similar structure but different hydroxyl group positions.
3’,4’-Dihydroxy-2-(methylamino)acetophenone: Contains a methylamino group instead of a pyrrolidinyl group.
Uniqueness
Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- is unique due to its specific substitution pattern and the presence of both hydroxyl and pyrrolidinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
16899-82-4 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxyphenyl)-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H15NO3/c14-10-4-3-9(7-11(10)15)12(16)8-13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6,8H2 |
Clave InChI |
KSZQAZXCZAHBPB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC(=O)C2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


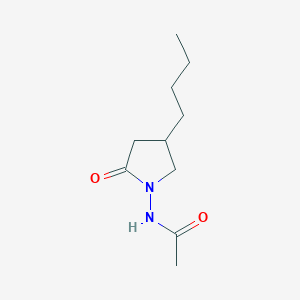

![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)
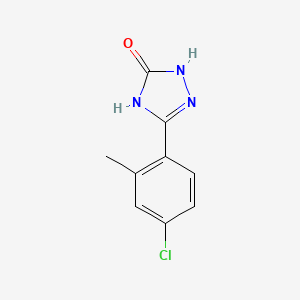

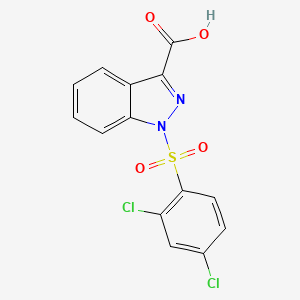
![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)
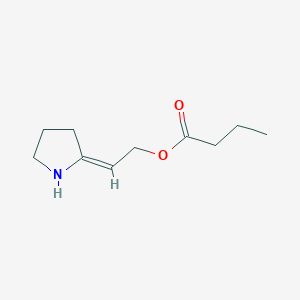

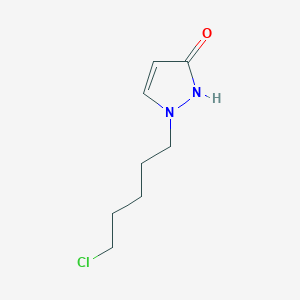
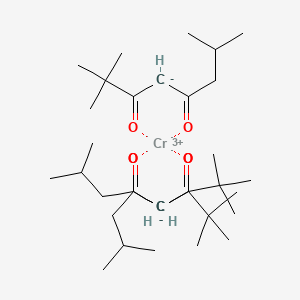
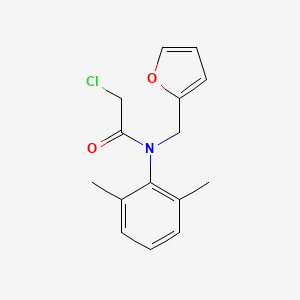
![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)

